![molecular formula C10H7Br2N B1459511 4,5-Dibromo-8-methylquinoline CAS No. 1601185-65-2](/img/structure/B1459511.png)
4,5-Dibromo-8-methylquinoline
Overview
Description
4,5-Dibromo-8-methylquinoline is a chemical compound with the molecular formula C10H7Br2N . It is a halogenated heterocycle . The compound is part of the quinoline family, which is a group of nitrogen-containing bicyclic compounds .
Molecular Structure Analysis
The molecular structure of 4,5-Dibromo-8-methylquinoline consists of a quinoline core, which is a bicyclic compound that includes a benzene ring fused to a pyridine ring . The molecule has two bromine atoms attached at the 4th and 5th positions and a methyl group at the 8th position .
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of derivatives of 8-hydroxyquinoline, a structurally related compound to 4,5-Dibromo-8-methylquinoline, for use in divalent transition metal complexes. These complexes have been evaluated for their in vitro antimicrobial activity against various bacteria and fungi, highlighting the pharmacological significance of 8-hydroxyquinolines (K. .. Patel & H. S. Patel, 2017).
Antimicrobial Potential
The antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including structural relatives of 4,5-Dibromo-8-methylquinoline, were investigated to develop natural preservatives against foodborne bacteria. This study emphasized the potential of these compounds in enhancing food safety (Min-Gi Kim et al., 2014).
Material Science Applications
A series of azo-dyes based on quinoline structure, including derivatives of 4,5-Dibromo-8-methylquinoline, were examined for their photoinduced optical anisotropy, with a focus on the kinetics of thermal cis-trans isomerization. This research presents potential applications in materials science, particularly in developing materials with photoresponsive properties (K. Bujak et al., 2020).
Corrosion Inhibition
Investigations into the anti-corrosion activity of novel 8-hydroxyquinoline derivatives for carbon steel in acidic environments demonstrate the utility of these compounds in protecting industrial materials. The studies combined experimental analyses with computational simulations to understand the mechanisms of corrosion inhibition, offering insights into the practical applications of these chemical agents (Z. Rouifi et al., 2020).
Biological and Sensing Applications
Research into 8-aminoquinoline-based chemosensors, which share structural features with 4,5-Dibromo-8-methylquinoline, explored their use in detecting metal ions such as Zn2+ and Al3+. These studies not only provided insights into the synthesis and characterization of these chemosensors but also demonstrated their potential in biological applications, including fluorescence imaging for cancer cell detection (Pravat Ghorai et al., 2020).
Future Directions
Quinoline derivatives, including 4,5-Dibromo-8-methylquinoline, have attracted the attention of chemists and medicinal chemists due to their various applications in medicinal and industrial chemistry . Future research may focus on exploring the synthesis methods, biological activities, and potential applications of 4,5-Dibromo-8-methylquinoline.
properties
IUPAC Name |
4,5-dibromo-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTKHQCXWXESTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-8-methylquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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